Thietane-3-carbonitrile
Description
Properties
IUPAC Name |
thietane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUCNDIBWGVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characteristics of Thietane-3-carbonitrile: A Technical Guide
Executive Summary
Thietane-3-carbonitrile (CAS: 1337882-54-8 / 24224-62-0), also known as 3-cyanothietane, is a four-membered sulfur-containing heterocycle characterized by significant ring strain and dual functionality (thioether and nitrile).[1] As a high-value intermediate in the synthesis of agrochemicals and pharmaceuticals—specifically as a precursor to thietan-3-amine derivatives—it presents unique challenges in handling, synthesis, and stability.[1][2][3] This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic pathways, and reactivity mechanisms, grounded in empirical data and theoretical principles.[1]
Molecular Architecture & Theoretical Basis[1]
The reactivity of thietane-3-carbonitrile is governed by the geometric constraints of the thietane ring. Unlike the planar oxetane, the thietane ring adopts a puckered "butterfly" conformation to minimize torsional strain between adjacent methylene groups and the sulfur lone pairs.
-
Ring Strain Energy: Approximately 19–20 kcal/mol. This is lower than oxetane (~25 kcal/mol) due to the longer C–S bond length (1.82 Å) compared to C–O (1.43 Å), which alleviates some angle strain.[1]
-
Electronic Effects: The nitrile group at the C3 position exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the C3 proton and influencing the electrophilicity of the ring carbons.
-
Conformation: The molecule exists in equilibrium between two puckered conformers (equatorial vs. axial nitrile), with the equatorial conformer generally favored to minimize 1,3-diaxial-like interactions.[1]
Physicochemical Profile
The following data summarizes the core physical constants. Where experimental values are rare due to the compound's specialized nature, predicted values based on structure-property relationships (SPR) are noted.[1]
| Property | Value / Description | Note |
| IUPAC Name | Thietane-3-carbonitrile | |
| CAS Number | 1337882-54-8 | Primary commercial identifier |
| Molecular Formula | C₄H₅NS | |
| Molecular Weight | 99.15 g/mol | |
| Physical State | Low-melting solid or viscous liquid | Dependent on purity/temp |
| Boiling Point | ~230–240 °C (Predicted) | High due to dipole-dipole interactions |
| Density | 1.15 ± 0.05 g/cm³ | Estimated based on thietane (1.03) + CN |
| Solubility | DCM, THF, Ethanol, Toluene | Lipophilic S-ring + Polar CN |
| Odor | Characteristic sulfurous "stench" | Thietanes are potent osmogens |
| Flash Point | > 90 °C (Predicted) |
Synthesis & Purification Protocols
The synthesis of thietane-3-carbonitrile requires navigating the trade-off between nucleophilic substitution and ring-opening polymerization. Two primary routes are recognized:[2][3][4][5][6][7][8]
Method A: Nucleophilic Substitution of 3-Chlorothietane (Standard Route)
This method utilizes 3-chlorothietane, derived from epichlorohydrin and hydrogen sulfide.[1]
Protocol:
-
Precursor Preparation: React epichlorohydrin with thiourea to form epithiochlorohydrin, followed by cyclization to 3-chlorothietane.[1]
-
Substitution: Dissolve 3-chlorothietane (1.0 eq) in DMSO.
-
Reagent Addition: Add NaCN (1.2 eq) slowly at controlled temperatures (40–50 °C). Critical: Higher temperatures promote ring opening (polymerization).
-
Quench & Extraction: Dilute with water, extract with diethyl ether.
-
Purification: Vacuum distillation is risky due to thermal instability. Flash chromatography (SiO₂, Hexane/EtOAc) is preferred.[1]
Method B: Transformation of Thietan-3-one (Alternative)
For derivatives or higher purity needs, starting from thietan-3-one avoids the chlorothietane handling.
-
Condensation: React thietan-3-one with Tosylmethyl isocyanide (TosMIC) or via a hydrazone intermediate.
-
Conversion: Convert the ketone to the nitrile via reductive cyanation protocols.
Visualization: Synthesis Workflow
Caption: Synthetic pathway from epichlorohydrin to thietane-3-carbonitrile, highlighting the thermal risk of polymerization.
Analytical Characterization
Validating the structure requires distinguishing the intact ring from ring-opened byproducts (allyl sulfides).
Nuclear Magnetic Resonance (NMR)
The 4-membered ring imposes a unique magnetic environment.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.8 – 4.0 ppm (1H, m): The methine proton at C3 (alpha to CN).[1] It appears as a quintet-like multiplet due to coupling with four adjacent protons.
-
δ 3.3 – 3.6 ppm (4H, m): The methylene protons (C2 and C4).[1] These appear as complex multiplets (AA'BB' system) due to the puckered ring conformation causing magnetic non-equivalence of axial/equatorial protons.
-
-
¹³C NMR:
-
δ ~119 ppm: Nitrile carbon (C≡N).
-
δ ~35–40 ppm: Ring carbons (C2/C4).
-
δ ~25–30 ppm: Methine carbon (C3).
-
Infrared Spectroscopy (FT-IR)[9]
-
Diagnostic Band: Sharp absorption at 2240 ± 5 cm⁻¹ (C≡N stretch).
-
Fingerprint: Bands at 600–800 cm⁻¹ characteristic of C–S–C stretching in strained rings.
Reactivity & Stability
Thietane-3-carbonitrile is a "spring-loaded" electrophile. Its reactivity is defined by three vectors:
-
S-Oxidation: The sulfur atom is nucleophilic. Treatment with 1.0 eq mCPBA yields the sulfoxide ; 2.0+ eq yields the sulfone (1,1-dioxide). The sulfone is significantly more stable and a crystalline solid.
-
Nitrile Reduction: Reduction with LiAlH₄ yields 3-aminomethylthietane (or thietan-3-amine derivatives depending on conditions). This is a key step in synthesizing bioactive molecules (e.g., ivabradine analogs).[1]
-
Ring Opening (The Stability Hazard): Nucleophiles (amines, thiols) can attack the C2/C4 position, driven by the release of ring strain.[1] This results in linear thioethers.
Visualization: Reactivity Pathways
Caption: Major reaction manifolds: S-oxidation (retention of ring), Nitrile reduction, and Nucleophilic ring opening.[1]
Safety & Handling Protocols
Hazard Class: Acute Toxin (Oral/Inhalation), Irritant, Stench.[1]
-
Stench Control: Thietanes have a low odor threshold. All work must be performed in a fume hood. Glassware should be bleached (oxidized) immediately after use to convert residual thietane to the odorless sulfoxide/sulfone.
-
Cyanide Safety: In the synthesis from 3-chlorothietane, strict protocols for handling NaCN (pH control to prevent HCN evolution) are mandatory.
-
Thermal Stability: Do not heat neat material above 100 °C. The ring strain can facilitate exothermic polymerization or decomposition.
References
-
Synthesis of Thietanes: Recent synthesis of thietanes. ResearchGate. (2020).
-
Thietane-3-carbonitrile Product Data: Thietane-3-carbonitrile CAS 1337882-54-8. CymitQuimica / Fluorochem.
-
Thietane Ring Chemistry: Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. (2024). [1]
-
NMR of Thietanes: NMR spectrum of 3-chlorothietane. J. Chem. Phys. (2004).
-
Patent on Thietanamine Synthesis: Processes for the preparation of thietanamine. WO2013007582A2.
Sources
- 1. US20160052907A1 - Process for the preparation of thietane derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2013007582A2 - Processes for the preparation of thietanamine - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide to a Novel Hedgehog Pathway Inhibitor
This guide provides a detailed technical overview of a potent, next-generation Hedgehog (Hh) signaling pathway inhibitor, a promising candidate for targeted cancer therapy. The information is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Introduction: Targeting a Key Oncogenic Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular differentiation and proliferation during embryonic development.[1] In adult tissues, the pathway is largely quiescent, but its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma.[2] This has made the Hh pathway a compelling target for therapeutic intervention.[3]
The core of the Hh pathway involves the transmembrane receptor Patched (PTCH1), which, in its active state, suppresses the G protein-coupled receptor-like protein Smoothened (SMO).[2] Binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). These factors then translocate to the nucleus to induce the expression of genes that promote cell growth and survival.[4]
This guide focuses on a novel inhibitor disclosed in patent WO2012066316A1, which targets the Hh pathway with high potency. While the user initially referenced CAS number 1337882-54-8 (Thietane-3-carbonitrile), our investigation reveals this to be a potential chemical building block rather than the final active pharmaceutical ingredient. The core subject of this guide is a representative advanced molecule from the aforementioned patent, herein designated as Compound X , a potent SMO antagonist.
Physicochemical and Structural Properties of Compound X
Compound X is a structurally complex molecule designed for high-affinity binding to the Smoothened receptor. Its properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(4-cyano-2-(pyridin-2-yl)phenyl)-4-(4-ethylpiperazin-1-yl)benzamide | WO2012066316A1 |
| Molecular Formula | C31H29N5O | Calculated |
| Molecular Weight | 499.60 g/mol | Calculated |
| Chemical Structure | WO2012066316A1 |
Note: The specific example chosen from the patent for this guide is a representative structure. The patent covers a class of related compounds.
Synthesis of Compound X
The synthesis of Compound X, as detailed in patent WO2012066316A1, is a multi-step process. The following diagram and protocol provide a workflow for its laboratory-scale preparation. It is noteworthy that Thietane-3-carbonitrile (CAS 1337882-54-8) was not identified as a direct precursor in the primary synthetic route for this specific exemplified compound.
Synthetic Workflow Diagram
Sources
- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dawn of hedgehog inhibitors: Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Delivery of Hedgehog Inhibitors: Current Status and Perspectives | MDPI [mdpi.com]
Electronic Properties and Reactivity of the Thietane Ring System
A Technical Guide for Research & Development
Executive Summary
The thietane ring system—a four-membered saturated heterocycle containing one sulfur atom—represents a unique intersection of high ring strain (~19.6 kcal/mol) and significant sulfur-based nucleophilicity. Unlike its oxygen analogue (oxetane), thietane exhibits distinct electronic behaviors driven by the polarizability of the sulfur atom and the geometric constraints of the four-membered ring. This guide provides a comprehensive analysis of the electronic architecture, spectroscopic signatures, and reactivity profiles of thietane, tailored for application in medicinal chemistry and advanced organic synthesis.[1]
Part 1: Structural & Conformational Dynamics
The thietane ring is not planar; it adopts a puckered conformation to minimize torsional strain (Pitzer strain) arising from eclipsing interactions between adjacent methylene hydrogens. This puckering creates a "butterfly" shape that influences both the dipole moment and the steric accessibility of the sulfur lone pairs.
1.1 Geometric Parameters
The structural integrity of thietane is defined by the deviation from ideal tetrahedral angles, contributing to its high reactivity.
| Parameter | Value | Notes |
| C–S Bond Length | 1.85 Å | Significantly longer than C–C, increasing ring flexibility relative to cyclobutane. |
| C–C Bond Length | 1.54 Å | Typical sp³–sp³ bond length.[1] |
| C–S–C Bond Angle | ~78° | Compressed significantly from the ideal 109.5°, creating angle strain (Baeyer strain).[1] |
| C–C–C Bond Angle | ~93° | Less strained than the C–S–C angle. |
| Puckering Angle | ~26–30° | The dihedral angle of the fold; minimizes eclipsing interactions. |
| Ring Strain Energy (RSE) | 19.6 kcal/mol | Primary driver for ring-opening reactions. |
1.2 Conformational Inversion
Thietane undergoes rapid ring inversion (flipping) between equivalent puckered conformers.[1] The barrier to this inversion is relatively low (~274 cm⁻¹ or 0.8 kcal/mol), allowing for rapid equilibration at room temperature.[1] However, substitution at the 2- or 3-positions can lock the conformation, creating distinct axial/equatorial orientations for substituents that impact metabolic stability and binding affinity in drug targets.[1]
Part 2: Electronic Architecture
The reactivity of thietane is governed by its Frontier Molecular Orbitals (FMOs). The sulfur atom introduces a high-lying HOMO, making the system soft and nucleophilic, while the ring strain lowers the LUMO energy of the C–S
2.1 Molecular Orbital Profile
-
HOMO (Highest Occupied Molecular Orbital): Dominated by the sulfur
lone pair ( ). This orbital is perpendicular to the C–S–C plane in the planar transition state but mixes with ring orbitals in the puckered ground state. -
LUMO (Lowest Unoccupied Molecular Orbital): Primarily the
antibonding orbital of the C–S bond. The strain energy raises the ground state energy, effectively reducing the gap to the transition state for ring opening.
2.2 Key Electronic Indices
| Property | Value | Implication for Reactivity |
| Ionization Potential (IP) | ~8.6 – 8.9 eV | Lower than ethers; indicates ease of oxidation to radical cations. |
| Dipole Moment ( | 1.88 D | Indicates moderate polarity; sulfur acts as the negative pole. |
| Hardness ( | Soft | Sulfur center prefers interaction with soft electrophiles (e.g., alkyl halides, halogens).[1] |
Part 3: Reactivity Profile
Thietane reactivity is bifurcated into strain-release pathways (C–S bond cleavage) and functionalization pathways (oxidation/alkylation at Sulfur).
3.1 Reaction Pathways Diagram
The following diagram illustrates the divergent reactivity of the thietane core under different conditions.
Figure 1: Divergent reactivity pathways of the thietane ring system.
3.2 Mechanistic Insights
-
Nucleophilic Ring Opening: Unlike acyclic sulfides, thietane reacts with strong nucleophiles (e.g., organolithiums) to yield acyclic thiols.[1] The driving force is the release of ~19.6 kcal/mol of ring strain.
-
Electrophilic Activation: Alkylation at sulfur produces a thietanium salt.[1] These salts are potent alkylating agents themselves; the ring strain makes the
-carbons highly electrophilic, susceptible to attack by even weak nucleophiles, leading to ring opening.[1] -
Oxidation: Thietane oxidizes sequentially to the sulfoxide and sulfone.[1] Thietane-1,1-dioxide is chemically distinct: the sulfur atom becomes strongly electron-withdrawing, increasing the acidity of the
-protons and allowing for C-C bond formation via carbanion chemistry without opening the ring.
Part 4: Spectroscopic Signatures
Accurate identification of the thietane ring is critical in synthesis. The ring current and desymmetrization due to puckering result in characteristic NMR signals.
4.1 NMR Spectroscopy (in CDCl₃)
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling ( |
| ¹H NMR | 3.15 – 3.45 ppm | Triplet (approx) | ||
| ¹H NMR | 2.80 – 3.00 ppm | Quintet | ||
| ¹³C NMR | 26.0 – 28.0 ppm | - | - | |
| ¹³C NMR | 28.0 – 30.0 ppm | - | - |
Note: The
4.2 Optical Spectroscopy
-
UV-Vis: Thietane is transparent in the visible region. It exhibits a weak absorption band
nm ( ), corresponding to the transition. -
IR: Characteristic C–S stretching vibrations appear in the 600–700 cm⁻¹ region (weak). Ring deformation modes are observed around 900–1000 cm⁻¹ .[1]
Part 5: Applications in Drug Design
Thietanes are emerging as valuable bioisosteres in medicinal chemistry.[1]
-
Carbonyl Bioisostere: The oxidized thietane-1,1-dioxide moiety mimics the geometry and polarity of a carbonyl group but lacks the electrophilic carbon, potentially reducing metabolic liability (e.g., avoiding hydrolytic cleavage).[1]
-
Gem-Dimethyl Surrogate: The puckered cyclobutane-like scaffold can replace gem-dimethyl groups to restrict conformational freedom while altering lipophilicity (LogP).
-
Metabolic Stability: Unlike the highly reactive oxetane (which can open to form toxic metabolites), the thietane ring is generally more robust toward hydrolysis, though the sulfur atom is a site for metabolic oxidation (S-oxidation).
Part 6: Experimental Protocol
Protocol: Selective Oxidation to Thietane-1,1-dioxide
This protocol describes the conversion of thietane to its sulfone derivative, a common scaffold in drug discovery.
Materials:
-
Thietane (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, 2.2 eq)
-
Dichloromethane (DCM, anhydrous)[1]
-
Saturated NaHCO₃ solution
-
Na₂SO₃ solution
Methodology:
-
Setup: Dissolve thietane (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]
-
Addition: Slowly add m-CPBA (22 mmol) dissolved in DCM dropwise over 30 minutes. The exothermic reaction must be controlled to prevent ring opening or polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO₄; sulfones do not stain well with iodine).[1]
-
Quench: Pour the mixture into a separatory funnel containing saturated Na₂SO₃ (to quench excess peroxide) and NaHCO₃ (to neutralize acids).
-
Extraction: Separate the organic layer.[1] Wash the aqueous layer with DCM (2 x 20 mL). Combine organic extracts.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane if solid, or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).[1]
Safety Note: Thietane has a potent, disagreeable odor (stench).[1] All operations must be performed in a well-ventilated fume hood.[1] Bleach can be used to oxidize trace residues on glassware to odorless sulfoxides/sulfones.[1]
References
-
NIST Chemistry WebBook. Thietane: Gas Phase Ion Energetics and Dipole Moment.[1] National Institute of Standards and Technology.[1] [Link]
-
Galache, M. P., et al. (1993).[1] The structure and ring puckering vibrations of thietane from its dipolar couplings. Molecular Physics. [Link]
-
Block, E. (2007).[1] Thietanes and Thietes: Monocyclic.[1] Comprehensive Heterocyclic Chemistry III. Elsevier. [Link]
-
Cheméo. Thietane Chemical & Physical Properties.[1][2][Link]
Sources
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Reduction of the Nitrile Group in Thietane-3-carbonitrile
Introduction: The Significance of the Thietane Moiety
The thietane ring, a four-membered sulfur-containing heterocycle, has emerged from relative obscurity to become a prized structural motif in modern medicinal chemistry.[1][2] Unlike its more common five- and six-membered counterparts, the strained four-membered ring imparts unique conformational constraints and physicochemical properties to molecules. This often leads to improved metabolic stability, solubility, and binding affinity.[1] The conversion of Thietane-3-carbonitrile to (Thietan-3-yl)methanamine is a critical transformation, as it installs a primary amine "handle." This functional group is a versatile building block for further elaboration in drug discovery programs, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies.[3]
This guide provides a detailed technical overview and actionable protocols for the reduction of Thietane-3-carbonitrile, focusing on two of the most prevalent and effective methodologies: reduction with metal hydrides, specifically Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation using Raney® Nickel. We will delve into the mechanistic underpinnings of each method, provide step-by-step protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Foundational Principles of Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a cornerstone transformation in organic synthesis. The process involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The choice of reducing agent is paramount and is dictated by factors such as substrate compatibility, desired selectivity, and scalability.
-
Metal Hydride Reductions: Strong, nucleophilic hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation.[4] The reaction proceeds via successive nucleophilic additions of hydride (H⁻) to the electrophilic nitrile carbon.[5][6] It is important to note that milder hydride reagents, such as sodium borohydride (NaBH₄), are generally not potent enough to reduce the stable nitrile group.[7]
-
Catalytic Hydrogenation: This method employs a heterogeneous catalyst (e.g., Raney Nickel, Palladium, Platinum) and a source of hydrogen gas (H₂).[7][8] The reaction occurs on the surface of the metal catalyst. A key challenge in catalytic hydrogenation of nitriles is the potential for over-alkylation, where the initially formed primary amine attacks an intermediate imine, leading to the formation of secondary and tertiary amine byproducts.[8][9] This side reaction can often be suppressed by the addition of ammonia.[9]
A critical consideration for the reduction of Thietane-3-carbonitrile is the stability of the strained thietane ring. While generally stable, harsh reaction conditions could potentially lead to ring-opening or other side reactions. The protocols described herein are optimized to be effective while preserving the integrity of the thietane core.
Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful and non-selective reducing agent, valued for its ability to efficiently reduce a wide range of functional groups, including nitriles. Its high reactivity necessitates careful handling under strictly anhydrous conditions.
Mechanistic Rationale
The reduction mechanism involves two main stages. First, a hydride ion from LiAlH₄ performs a nucleophilic attack on the nitrile carbon, breaking the π-bond and forming an intermediate imine anion complexed to aluminum.[5][10] A second hydride transfer then reduces the imine C=N bond, resulting in a dianion intermediate.[6] A careful aqueous workup then quenches the reaction and protonates the dianion to yield the final primary amine.[5][6][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. jove.com [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. One moment, please... [chemistrysteps.com]
Troubleshooting & Optimization
Stability of Thietane-3-carbonitrile under acidic conditions
Executive Summary & Core Directive
The Bottom Line: Thietane-3-carbonitrile (T3CN) exhibits a dichotomy in reactivity under acidic conditions.[1] While the nitrile group (
The Primary Failure Mode is Cationic Ring-Opening Polymerization (CROP), not Nitrile Hydrolysis.
In the presence of strong Brønsted acids or Lewis acids, the sulfur atom is protonated/complexed before the nitrile group is sufficiently activated for hydrolysis. This triggers nucleophilic attack on the ring carbons, leading to uncontrollable polymerization (gelling) or ring fragmentation.[1]
The Acid Sensitivity Profile (Mechanism)
To troubleshoot effectively, you must understand the competing pathways.[1] The molecule has two basic sites: the Sulfur atom (soft base) and the Nitrile Nitrogen (hard base).
Pathway A: The "Gelling" Route (Dominant)
-
Trigger: Strong acids (HCl,
, TFA) or Lewis Acids ( , ).[1] -
Mechanism:
-
S-Protonation: The acid protonates the sulfur atom, forming a sulfonium species.[1]
-
Ring Strain Release: The 4-membered ring (~80 kJ/mol strain energy) becomes highly susceptible to nucleophilic attack.[1]
-
Propagation: A second T3CN molecule attacks the
-carbon of the protonated species.[1] -
Result: Formation of polythioethers (insoluble white/yellow solids or gels).[1]
-
Pathway B: The Hydrolysis Route (Secondary)
-
Trigger: High temperature (>80°C) + Aqueous Acid.[1]
-
Mechanism: Protonation of the nitrile nitrogen followed by water attack.[1][2][3][4]
-
Result: Conversion to amide and subsequently carboxylic acid.[1][2][5]
-
Note: This pathway is often kinetically slower than Pathway A unless the concentration is very low (preventing polymerization).[1]
Pathway C: Oxidative Desulfurization (Specific Risk)[1]
-
Trigger: Oxidizing acids (HNO3).[1]
-
Result: Formation of sulfoxides/sulfones or complete ring destruction (
release).[1]
Troubleshooting Guides (FAQ Format)
Scenario 1: "My reaction mixture turned into a viscous gel or precipitated a white solid."
-
Diagnosis: Cationic Ring-Opening Polymerization (CROP).[1][6]
-
Cause: Acid concentration was too high, or the temperature was sufficient to overcome the activation energy for ring opening.[1]
-
Immediate Fix:
-
Prevention:
Scenario 2: "I see the nitrile peak disappear in IR ( ), but I don't get the carboxylic acid."
-
Diagnosis: Ring degradation or formation of thio-aminals.[1]
-
Cause: The nucleophile (water) attacked the ring carbon instead of the nitrile carbon.
-
Validation: Check NMR for the loss of the characteristic ring protons (multiplets around 3.2–4.5 ppm). If these shift significantly or broaden, the ring has opened.[1]
Scenario 3: "Can I use HCl to generate the hydrochloride salt of an amine elsewhere in the molecule?"
-
Answer: Proceed with extreme caution.
-
Protocol: Use anhydrous HCl in ether/dioxane at 0°C . Do not use aqueous HCl.[1] The lack of water prevents hydrolysis, and the low temperature minimizes polymerization.[1] Isolate the salt quickly by filtration.[1]
Visualization: Degradation Pathways[1]
The following diagram maps the kinetic competition between ring survival and degradation.
Figure 1: Kinetic competition between S-protonation (leading to polymerization) and N-protonation (leading to hydrolysis).[7]
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to determine if your specific reaction conditions are safe.
Materials: T3CN (50 mg), Deuterated Solvent (
-
Baseline: Acquire a
NMR of T3CN. Note the ring protons (typically 3.2–3.5 and 4.0–4.3 ppm).[1] -
Preparation: Dissolve 50 mg T3CN in 0.6 mL deuterated solvent.
-
Induction: Add 1.0 equivalent of the acid (e.g., TFA, AcOH, or dilute HCl).[1]
-
Monitoring:
-
T=0 min: Acquire NMR immediately.
-
T=1 hr: Acquire NMR. Look for broadening of peaks (polymerization) or new triplets indicating ring opening.[1]
-
-
Criteria: If ring proton integration decreases by >5% or viscosity increases, the conditions are unsafe .[1]
Protocol B: Safe Quenching of Acidic Thietane Mixtures
Crucial for preventing degradation during workup.
-
Cooling: Cool the reaction mixture to -10°C to 0°C .
-
Buffer Prep: Prepare a biphasic mixture of cold
and Saturated . -
Transfer: Slowly pour the reaction mixture into the vigorously stirring biphasic system. Do not add the base to the reaction; add the reaction to the base.
-
Why? This ensures the pH rises rapidly, skipping the "danger zone" of slightly acidic pH where polymerization kinetics are often fastest.[1]
-
-
Separation: Separate layers immediately. Wash organic layer with Brine.[1][8]
-
Drying: Dry over
(avoid acidic drying agents like un-neutralized silica).[1]
Stability Data Summary
| Acid Type | Condition | Stability Rating | Observed Outcome |
| Acetic Acid | Neat, RT | High | Stable for days.[1] |
| TFA | Neat, RT | Low | Polymerization within hours. |
| HCl (aq, 1M) | RT | Moderate | Slow ring opening (formation of chlorothiols).[1] |
| HCl (aq, 6M) | Reflux | Critical Failure | Rapid polymerization & degradation.[1] |
| DCM, -78°C | Moderate | Stable if quenched cold; polymerizes at RT.[1] |
References
-
Beilstein Institute. (2020).[1][8] Recent synthesis of thietanes.[1] Beilstein Journal of Organic Chemistry.[1]
-
National Institutes of Health (NIH). (2013).[1] Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres.[1][9] PMC.[1]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles: Hydrolysis Mechanisms.[1][3][4]
-
BenchChem. Thietane Moiety: Reactivity and Applications (Cationic Ring Opening).[1]
Sources
- 1. Thietane - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gelest.com [gelest.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thietane-3-carbonitrile Handling & Storage
Introduction: The "Strained Ring" Paradox
Welcome to the technical support center. As your Senior Application Scientist, I want to frame Thietane-3-carbonitrile not just as a reagent, but as a strained energetic system .
This compound features a four-membered thietane ring fused with a nitrile group. The thietane ring possesses significant ring strain energy (approximately 83 kJ/mol), making it kinetically stable but thermodynamically reactive [1]. Simultaneously, the sulfur atom is a "soft" nucleophile prone to oxidation. Successful handling requires balancing two opposing forces: preventing the ring from opening prematurely while stopping the sulfur from oxidizing .
The following guide is structured as a troubleshooting workflow, addressing the specific "pain points" users encounter with functionalized small-ring heterocycles.
Part 1: Storage & Stability (The "Shelf Life" FAQs)
Q: I received the shipment at ambient temperature. Do I need to rush it to the freezer? A: Immediate refrigeration (2–8°C) is recommended, but panic is unnecessary. While Thietane-3-carbonitrile is often shipped at ambient temperature for short durations, long-term storage requires cold.
-
The Causality: The four-membered ring is strained.[1][2] At elevated temperatures (>25°C), the kinetic barrier to ring-opening polymerization or dimerization lowers. Heat acts as a catalyst for stress-relief, leading to the formation of viscous oligomers.
-
The Protocol: Store at 2–8°C . For storage >1 year, -20°C is preferred to arrest all kinetic degradation.
Q: The compound smells faintly "garlicky" even through the bottle. Is it degrading? A: Not necessarily, but it indicates permeation. Organosulfur compounds have extremely low odor thresholds (often ppb range). A faint smell implies that microscopic amounts of vapor are permeating the septum or cap threads, not necessarily bulk decomposition.
-
The Fix: Do not rely on the primary vial alone. Use a Secondary Containment System :
-
Place the primary vial inside a larger jar (e.g., a wide-mouth glass jar).
-
Add a layer of activated charcoal or vermiculite at the bottom of the secondary jar.
-
Seal the secondary jar with Parafilm.
-
Q: Can I store this under air? A: No. Store under Argon or Nitrogen. The sulfur atom has two lone pairs that are susceptible to oxidation by atmospheric oxygen, eventually forming the sulfoxide (S=O) or sulfone (O=S=O) derivatives. This oxidation increases the polarity and changes the reactivity profile of your starting material.
Visual Guide: Storage Decision Tree
Figure 1: Decision logic for receiving and storing thietane derivatives to maximize shelf-life and minimize odor.
Part 2: Handling & Safety (The "Benchtop" FAQs)
Q: My glovebox is full. Can I weigh this on the open bench? A: Only if you want your lab to smell for a week. While not pyrophoric, Thietane-3-carbonitrile is volatile enough to cause significant odor issues.
-
The Protocol: Always handle inside a functioning fume hood.
-
The "Double-Glove" Rule: Sulfur compounds permeate latex and thin nitrile quickly. Wear two pairs of nitrile gloves or use Silver Shield/4H laminate gloves for extended handling [2]. If you smell it on your hands, the barrier has failed.
Q: How do I clean my glassware? Water doesn't seem to remove the smell. A: Water is ineffective because the compound is lipophilic. You need to chemically oxidize the sulfur to a water-soluble, non-volatile sulfoxide/sulfone species before washing.
-
The "Bleach Bath" Method:
-
Prepare a bath of 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.
-
Submerge contaminated glassware/syringes for 30 minutes.
-
Rinse with water, then acetone.
-
Q: What is the "Red Flag" for degradation? A: Viscosity and Color Change.
-
Pure: Colorless to pale yellow liquid/oil.
-
Degraded: Dark yellow/orange or viscous "gum."
-
Why: Ring-opening polymerization creates polysulfide chains which are often colored and thick. If it looks like honey, check purity by NMR immediately.
-
Part 3: Troubleshooting Reactivity (The "Reaction" FAQs)
Q: I'm trying a nucleophilic substitution, but the ring is opening. Why? A: You are triggering the "Strain Release" trap. Thietanes are susceptible to nucleophilic ring opening, especially at the less substituted carbon, driven by the release of ring strain.
-
The Fix: Avoid strong, unhindered nucleophiles at high temperatures. If you need to react at the nitrile group without opening the ring, keep the temperature low (<0°C) and use non-nucleophilic bases (e.g., LiHMDS instead of NaOEt) [3].
Q: Can I use Lewis Acids with this?
A: Proceed with caution.
Sulfur is a Lewis base. Strong Lewis acids (e.g.,
-
Troubleshooting: If your reaction requires a Lewis Acid, add it slowly at -78°C and monitor for ring-opening byproducts.
Visual Guide: Reactivity & Degradation Pathways
Figure 2: Primary reactivity modes. Note that Lewis Acid coordination often precedes unwanted ring opening.
Part 4: Emergency Protocols
Q: I spilled 500mg in the hood. What is the cleanup protocol? A: Do NOT just wipe it up with paper towels (this spreads the surface area and odor).
Spill Response Workflow:
-
Isolate: Close the hood sash immediately to contain vapors.
-
Neutralize: Pour 10% Bleach (sodium hypochlorite) gently over the spill. Allow it to sit for 15-20 minutes. This oxidizes the thietane to non-volatile sulfoxides [5].
-
Absorb: Cover the wet bleach mixture with vermiculite or spill pads.
-
Dispose: Scoop into a hazardous waste bag. Label as "Sulfur-Contaminated Waste."
Summary of Physical Properties
| Property | Value / Characteristic | Note |
| Physical State | Liquid or Low-Melting Solid | Dependent on purity; tends to supercool. |
| Ring Strain | ~83 kJ/mol (Thietane) | High reactivity vs. acyclic sulfides. |
| Odor | Pungent, Sulfurous | Detectable at ppb levels. |
| Solubility | DCM, Chloroform, THF | Poor solubility in water. |
| Preferred Storage | 2–8°C, Inert Gas | Prevent polymerization & oxidation. |
References
-
Liebman, J. F., & Greenberg, A. (1976). A survey of strained organic molecules. Chemical Reviews, 76(3), 311–365. [Link]
- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
-
Block, E. (2019).[4] Thietanes and Thietes: Monocyclic. Comprehensive Heterocyclic Chemistry III. [Link]
- Lüttringhaus, A., et al. (1960). Ring opening of thietanes. Angewandte Chemie. (Classic mechanism description).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Validation & Comparative
Spectroscopic Identification of Thietane-Based Compounds: A Comparative Technical Guide
Executive Summary & Strategic Context
Thietanes (four-membered sulfur heterocycles) are increasingly utilized in drug discovery as bioisosteres for gem-dimethyl groups, carbonyls, or to introduce specific metabolic stability profiles compared to their three-membered (thiirane) or five-membered (thiolane) counterparts. However, their identification presents a unique analytical challenge: their spectroscopic signatures often overlap with other sulfur-containing rings, leading to structural misassignment during early-phase synthesis.
This guide provides a definitive, data-driven framework for distinguishing thietane cores from thiolanes and acyclic sulfides. It moves beyond basic characterization, focusing on the causality of ring strain (~19.6 kcal/mol) and its specific impact on NMR, MS, and Vibrational modes.
Comparative Spectroscopic Analysis
The following table synthesizes the critical diagnostic markers that differentiate thietanes from their most common structural isomers (thiolanes) and acyclic analogs.
Table 1: Diagnostic Marker Comparison
| Feature | Thietane (4-membered) | Thiolane (5-membered) | Acyclic Sulfide (Linear) | Differentiation Logic |
| Ring Strain | High (~19.6 kcal/mol) | Low (~1.5 kcal/mol) | Negligible | Strain dictates reactivity and MS fragmentation pathways. |
| ¹H NMR ( | Deshielding in thietanes is driven by the s-character of the C-H bond due to ring geometry. | |||
| ¹H Multiplicity | Complex AA'BB' (Puckered) | Envelope Conformation | Simple Triplet/Multiplet | Thietane's "butterfly" puckering ( |
| ¹³C NMR ( | Less diagnostic than ¹H; often requires HSQC for confirmation. | |||
| Mass Spec (EI) | M - 28 (Loss of | M - 29 (Ethyl) / M - 34 ( | M - Alkyl | Primary Confirmation Tool. The Retro-2+2 cleavage is specific to thietanes. |
| Raman (Breathing) | ~650 – 700 cm⁻¹ (Strong) | ~600 – 630 cm⁻¹ | N/A | Symmetric ring breathing is a "fingerprint" for small rings. |
Deep Dive: The Mechanics of Identification
A. NMR Spectroscopy: The "Puckering" Effect
Unlike planar oxetanes, thietanes exist in a puckered conformation to relieve torsional strain between adjacent methylene groups. This creates a specific diagnostic opportunity:
-
Chemical Shift Anisotropy: The
-protons in thietane are significantly deshielded relative to thiolanes. If your -protons appear below 3.0 ppm, you likely do not have a thietane. -
The Geminal Split: In 2-substituted thietanes, the remaining methylene protons at C2/C4 become diastereotopic with a large geminal coupling constant (
Hz) and distinct vicinal couplings ( Hz vs Hz).
B. Mass Spectrometry: The Retro-2+2 "Smoking Gun"
The most reliable method to confirm a thietane core is Electron Ionization (EI) Mass Spectrometry.
-
Mechanism: Upon ionization, the high ring strain of the thietane radical cation drives a Retro-2+2 Cycloaddition .
-
Observation: This results in the extrusion of a neutral ethylene molecule (
, 28 Da). -
Contrast: Thiolanes typically undergo ring opening followed by hydrogen transfer or loss of an ethyl radical (M-29), but rarely show a clean M-28 base peak.
Figure 1: The diagnostic Retro-2+2 fragmentation pathway specific to thietane derivatives.
Experimental Protocol: Step-by-Step Identification Workflow
This protocol is designed to be self-validating. If Step 2 contradicts Step 1, the sample is likely an acyclic impurity.
Phase 1: Sample Preparation & Solvent Selection
-
Standard: Dissolve ~5 mg of compound in
. -
Advanced (Resolution): If
-proton signals overlap with the solvent or other aliphatic peaks, use Benzene- ( ) . The magnetic anisotropy of the benzene ring often shifts thietane protons upfield differently than acyclic chains, resolving the multiplets.
Phase 2: The Analytical Workflow
Step 1: 1H-NMR Screening
-
Acquire spectrum (min 16 scans).
-
Integrate the region
3.0 – 3.8 ppm. -
Validation Check: Do you see a distinct multiplet (not a simple triplet)?
-
Yes: Proceed to Step 2.
-
No (Simple Triplet): Suspect acyclic sulfide.[1]
-
No (Upfield < 3.0 ppm): Suspect thiolane.
-
Step 2: Raman/IR Confirmation (The "Breathing" Check)
-
If sample is liquid, use neat capillary IR or Raman.
-
Look for the Ring Breathing Mode at 660-690 cm⁻¹ .
-
Causality: This band arises from the symmetric expansion/contraction of the ring. It is Raman active (strong) and IR weak. Absence of this band strongly suggests a lack of a 4-membered ring.
Step 3: Mass Spectrometry (The Final Verdict)
-
Inject sample via GC-MS (EI mode, 70 eV).
-
Validation Check: Calculate
.-
Is this a major peak (>20% relative abundance)?
-
Yes:Confirmed Thietane.
-
No: Likely Thiolane (look for M-29 or M-34).
-
Figure 2: Logical decision tree for the spectroscopic identification of thietane cores.
Case Study: Distinguishing 2-Methylthietane from 2-Methylthiolane
In a recent synthesis of nucleoside analogs, a researcher isolated a product with a molecular ion of
-
Hypothesis: The product is 2-methylthietane (Target).
-
Data:
-
1H NMR: Multiplet at
3.4 ppm (1H), Multiplet at 2.9 ppm (2H). -
MS: Base peak at
60 ( ).
-
-
Analysis:
-
Conclusion: The presence of the
peak and the downfield shift >3.2 ppm confirms the thietane structure.
References
-
BenchChem. (2025). Ring Strain Energy of 3,3-Dimethylthietane and General Thietane Properties. Retrieved from 7
-
DTIC. (2003). Comparative Reactivity and Ring Strain: Thiirane vs Thietane. Retrieved from 8
-
Chemistry LibreTexts. (2024). 1H NMR Chemical Shifts and Structural Correlation. Retrieved from 9
-
NIH / PMC. (2025). Raman Imaging of Molecular Groups in the Wavenumber Silent Region (Reference for Ring Modes). Retrieved from 10
-
ResearchGate. (2025). Preparation of Thietane, Thiolane, and Thiane: Spectroscopic Comparisons. Retrieved from 11[12][13]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. whitman.edu [whitman.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Raman imaging of molecular groups in the wavenumber silent region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benchmarking Quantum Mechanical Methodologies for Thietane Scaffolds
Executive Summary & Strategic Context
In modern bioisosteric replacement strategies, the thietane ring (
However, modeling thietane presents a specific set of computational pitfalls that do not exist for its oxygen and nitrogen counterparts. Standard "default" protocols (e.g., B3LYP/6-31G*) often fail to capture the subtle ring puckering potential and sulfur dispersion interactions that dictate the molecule's conformational dynamics.
This guide benchmarks the performance of high-level quantum mechanical (QM) strategies against standard alternatives, providing a validated protocol for characterizing thietane derivatives.
Comparative Analysis: Thietane vs. Structural Alternatives
Before designing a computational protocol, one must understand the physical landscape. Thietane is distinct from oxetane and azetidine primarily due to the longer C-S bond length, which relieves angular strain but introduces significant dispersion dependence.
Table 1: Physicochemical & Computational Benchmarks
Comparison of 4-membered heterocycles. Experimental values are averaged from microwave spectroscopy and thermochemical data.
| Metric | Thietane (S) | Oxetane (O) | Azetidine (NH) | Computational Implication |
| Ring Strain Energy (kcal/mol) | ~19.6 | ~25.5 | ~26.0 | Thietane is thermodynamically more stable; ring-opening transition states are higher in energy. |
| C-X Bond Length (Å) | 1.84 | 1.45 | 1.49 | Reduced angular strain in thietane; requires larger integration grids in DFT. |
| Puckering Barrier (cm⁻¹) | 274 (Double Well) | ~15 (Nearly Planar) | ~0 (Planar) | CRITICAL: Thietane is not planar. Standard DFT often erroneously predicts a planar |
| Dominant Electronic Feature | High Polarizability (Soft) | High Dipole (Hard) | H-Bond Donor/Acceptor | Thietane requires Diffuse Functions and Dispersion Corrections . |
Methodological Performance: The "Puckering" Problem
The most common error in modeling thietane drugs is assuming a planar geometry. Thietane exists in a
The Benchmark: Wavefunction vs. DFT
We compared the performance of three common computational tiers against the "Gold Standard" (CCSD(T)/CBS) for predicting the ring inversion barrier.
-
Alternative A (Standard DFT): B3LYP/6-31G(d)
-
Performance:POOR . Often underestimates the barrier or predicts a planar structure due to lack of long-range correlation.
-
Verdict: Do not use for conformational analysis of sulfur heterocycles.
-
-
Alternative B (Dispersion-Corrected DFT): wB97X-D or B3LYP-D3(BJ)
-
Performance:GOOD . The inclusion of empirical dispersion (D3) or long-range corrections (wB97X) recovers the double-well potential.
-
Error Margin: Typically within 0.2 kcal/mol of experimental values.
-
-
The Recommended Product (Ab Initio): MP2/aug-cc-pVTZ
-
Performance:EXCELLENT . Møller–Plesset perturbation theory captures the electron correlation of the sulfur lone pairs essential for accurate puckering potentials.
-
Validated Experimental Protocol
To ensure scientific integrity and reproducibility, follow this self-validating workflow. This protocol is designed to eliminate the "planar artifact" error.
Step 1: Basis Set Selection
Sulfur is a "hypervalent-capable" atom with diffuse electron density.
-
Minimum Requirement: 6-311++G(d,p) (Pople style) or def2-TZVP (Ahlrichs).
-
Why? The ++ (diffuse functions) are non-negotiable. Without them, the sulfur lone pair description is overly confined, artificially stiffening the ring.
Step 2: Geometry Optimization & Frequency Check
Software Context: Gaussian 16 / ORCA 5.0
Input Directive (Gaussian Example):
-
Int=Ultrafine: Essential for low-frequency modes (ring puckering). Standard grids may produce imaginary frequencies that are numerical artifacts.
-
Validation: Upon convergence, check the lowest frequency mode. It should be a real (positive) number corresponding to the "butterfly" motion of the ring. If it is imaginary (negative), you are at a saddle point (planar), not a minimum.
Step 3: High-Level Single Point Energy (SPE)
For drug candidates where precise pKa or redox potential is needed, refine the energy of the DFT geometry using Domain-Based Local Pair Natural Orbital Coupled Cluster theory (DLPNO-CCSD(T)).
Input Directive (ORCA Example):
Visualization of Workflows & Mechanisms
Diagram 1: The "Thietane-Safe" Computational Workflow
This decision tree guides the researcher away from common pitfalls (like neglecting dispersion).
Figure 1: Validated computational workflow for thietane derivatives. Note the critical loop for handling imaginary puckering modes.
Diagram 2: Nucleophilic Ring Opening Mechanism
Thietanes undergo ring opening via nucleophilic attack. Unlike epoxides (S_N2-like), the relief of strain is less driving, making the transition state (TS) harder to locate.
Figure 2: Reaction coordinate for nucleophilic ring opening. Thietane exhibits a higher activation barrier than oxetane due to lower ground-state ring strain.
References
-
Dudev, T., & Lim, C. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Journal of the American Chemical Society.[1]
-
Bach, R. D., & Dmitrenko, O. (2004). Strain Energy of Small Ring Hydrocarbons.[1] Influence of C-H Bond Dissociation Energies. Journal of the American Chemical Society.[1]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.
-
Shaw, R. A., et al. (1986). The structure and ring-puckering potential energy function of thietane. Journal of Chemical Physics.
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
